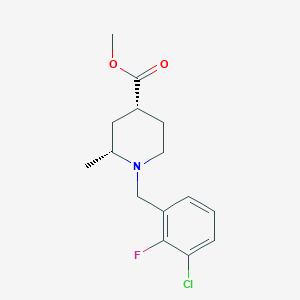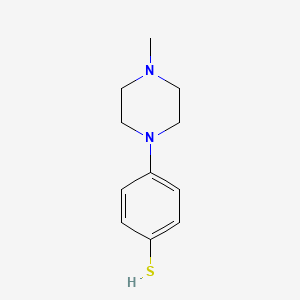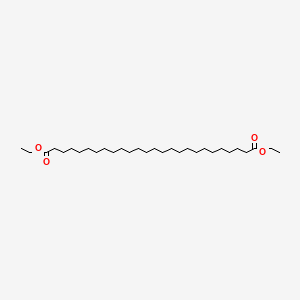
(1R,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate is a chiral cyclopropane derivative with significant importance in pharmaceutical and chemical research. The compound’s unique structure, featuring a cyclopropane ring with an amino group and a vinyl group, makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate can be achieved through several methods. One notable approach involves the asymmetric synthesis of its acid counterpart, (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid, by sequential SN2–SN2’ dialkylation of ®-N-(benzyl)proline-derived glycine Schiff base Ni (II) complex . This method includes:
PTC Alkylation (SN2): Phase-transfer catalysis (PTC) is used to introduce the vinyl group.
Homogeneous SN2’ Cyclization: This step forms the cyclopropane ring.
Disassembly of the Ni (II) Complex: The final step involves breaking down the Ni (II) complex to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve scaling up the laboratory synthesis processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
(1R,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which (1R,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the vinyl group can participate in π-π interactions. These interactions influence the compound’s biological activity and its role as an intermediate in various synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: A stereoisomer with similar chemical properties but different biological activity.
Methyl (1R,2R)-1-amino-2-vinylcyclopropanecarboxylate: A methyl ester variant with distinct reactivity.
Uniqueness
(1R,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its isomers and analogs. This uniqueness makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
ethyl (1R,2R)-1-amino-2-ethenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h3,6H,1,4-5,9H2,2H3/t6-,8+/m0/s1 |
InChI Key |
NBJXCTLFPNBZSG-POYBYMJQSA-N |
Isomeric SMILES |
CCOC(=O)[C@]1(C[C@@H]1C=C)N |
Canonical SMILES |
CCOC(=O)C1(CC1C=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane](/img/structure/B15219409.png)


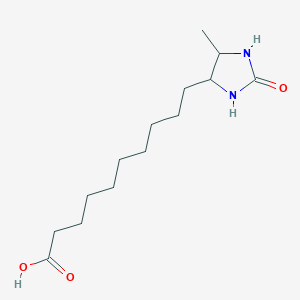
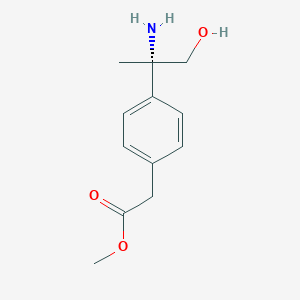
![Benzamide, 2-chloro-5-nitro-N-[4-(2-pyrimidinyloxy)phenyl]-](/img/structure/B15219447.png)
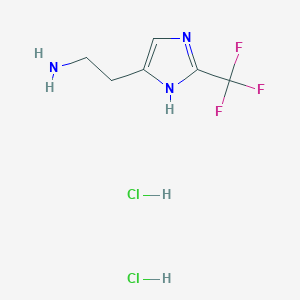
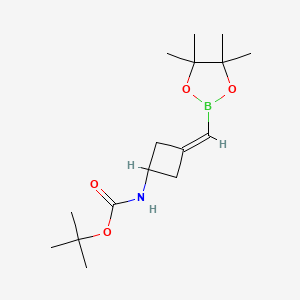
![2-Bromo-1-{2-[ethyl(methyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B15219459.png)
